molecular formula C28H29BN2O2 B1391041 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole CAS No. 863238-73-7

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole

Cat. No.: B1391041
CAS No.: 863238-73-7
M. Wt: 436.4 g/mol
InChI Key: NJVKYFHOQLLDHU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole” are not detailed in the searched resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Synthesis and Characterization

The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole has been studied extensively for its synthesis and characterization. Research conducted by Liao et al. (2022) focuses on the synthesis of a related compound, where they confirmed its structure using various spectroscopic methods and X-ray diffraction. The study also involves Density Functional Theory (DFT) calculations to compare molecular structures (Liao, Liu, Wang, & Zhou, 2022). Similarly, Yang et al. (2021) have synthesized another related compound and confirmed its structure through spectroscopic methods and X-ray diffraction, with DFT calculations further supporting the findings (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Application in Biologically Active Compounds

The compound is an important intermediate in the synthesis of various biologically active compounds. For example, Kong et al. (2016) described its use in synthesizing an intermediate crucial for the development of crizotinib, a drug used in cancer treatment (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Potential in Semiconducting Polymers

Research by Kawashima et al. (2013) illustrates the use of a similar compound for the synthesis of high-performance semiconducting polymers, highlighting its potential in the field of materials science (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).

Enhanced Fluorescence in Nanoparticles

Fischer et al. (2013) explored the use of a related compound in the development of nanoparticles with enhanced fluorescence, which could have applications in imaging and diagnostics (Fischer, Baier, & Mecking, 2013).

Synthesis of Organic Electron-Donors

Bifari and El-Shishtawy (2021) synthesized organic electron-donors derived from carbazole and phenothiazine using a process that included the compound, indicating its utility in the synthesis of key intermediates for various applications (Bifari & El-Shishtawy, 2021).

Safety and Hazards

The safety and hazards associated with “4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole” are not detailed in the searched resources .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29BN2O2/c1-26(2)27(3,4)33-29(32-26)25-20-30-31(21-25)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVKYFHOQLLDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671942
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863238-73-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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